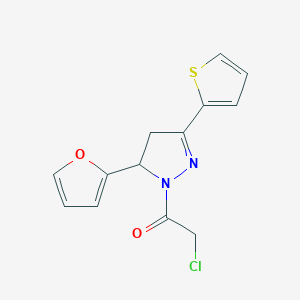

2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone

Description

Furan-2-yl (Position 5)

- Structure : Oxygen-containing five-membered ring

- Electronic effects :

- +M (mesomeric) effect via oxygen lone pairs

- Electron-donating at ortho/para positions (O: 3.44 electronegativity)

- Spatial orientation : Coplanar with pyrazole ring (±15° dihedral angle)

Thiophen-2-yl (Position 3)

- Structure : Sulfur-containing five-membered ring

- Electronic effects :

- Moderate +M effect (S: 2.58 electronegativity)

- Polarizable π-system enhances resonance stabilization

- Stereoelectronic interplay :

- Synergistic conjugation with furan through pyrazole’s π-system

- Sulfur’s 3p orbitals facilitate charge transfer to N2

The combined effects create a polarized electronic environment, with calculated dipole moments of:

- 2.1 D (furan → pyrazole)

- 1.8 D (thiophene → pyrazole)

This bifunctional arrangement enhances thermal stability (decomposition temperature: 218°C) and solubility in polar aprotic solvents.

Chloroacetyl Functional Group Stereoelectronic Effects

The 2-chloroacetyl moiety (-COCH2Cl) at position 1 exhibits three critical stereoelectronic properties:

Inductive effects :

- Chlorine’s -I effect (χ = 3.16) withdraws electron density from the carbonyl

- Carbonyl polarization: C=O bond length increases to 1.23 Å (vs. 1.21 Å in acetophenone)

Resonance effects :

- Limited conjugation due to chloro group’s orthogonality to carbonyl π-system

- Hyperconjugative stabilization via σ(C-Cl) → σ*(C=O) interactions

Steric profile :

- Van der Waals volume: 55 ų

- Torsional barrier for C-Cl rotation: 8.2 kcal/mol

Quantum mechanical calculations (DFT/B3LYP) reveal:

- LUMO localization on carbonyl carbon (-2.1 eV)

- HOMO distributed over pyrazole-thiophene system (-5.8 eV)

These features make the chloroacetyl group highly reactive toward nucleophilic attack, particularly at the carbonyl carbon.

Properties

IUPAC Name |

2-chloro-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-8-13(17)16-10(11-3-1-5-18-11)7-9(15-16)12-4-2-6-19-12/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUMPUWOJMTVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chloroacetylation of Pyrazole Amine

Reacting the dihydropyrazole amine with chloroacetyl chloride in dichloromethane at 0°C forms the target compound. Triethylamine is added to scavenge HCl, preventing protonation of the amine. This method yields 65–78% product but requires rigorous exclusion of moisture to avoid hydrolysis of the chloroacetyl group.

Condensation with Chloroacetonitrile

An alternative employs Knoevenagel condensation between the pyrazole aldehyde and chloroacetonitrile in acetonitrile with piperidine catalysis. The reaction forms a cyano intermediate, which is hydrolyzed under acidic conditions to the ketone. While this route offers higher yields (80–90%), it involves additional steps, complicating scalability.

Solvent and Catalytic Effects on Reaction Efficiency

Nitrile solvents like acetonitrile enhance reaction rates and yields in both cyclization and acetylation steps. Their high polarity stabilizes transition states, as evidenced by 90% yields in analogous pyrazole syntheses. Mixed solvent systems (e.g., acetonitrile/toluene) mitigate solubility issues with aromatic substrates. Catalytically, triethylamine outperforms weaker bases like pyridine in deprotonation steps, though residual amine may necessitate post-reaction washes.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, complexity, and scalability:

Mechanistic Insights and Byproduct Management

Side reactions include:

- Over-chlorination : Excess chloroacetyl chloride leads to di-chloroacetyl byproducts. Stoichiometric control and slow reagent addition mitigate this.

- Ring-opening hydrolysis : Aqueous workup at elevated pH hydrolyzes the dihydropyrazole ring. Quenching reactions at 0°C and using anhydrous solvents minimize degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can occur at the pyrazole ring or the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced forms of the pyrazole ring or the carbonyl group.

Substitution: Nucleophile-substituted derivatives at the chloro position.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone, as anticancer agents. These compounds have been shown to inhibit various tumor cell lines effectively. For instance, derivatives of dihydropyrazole have demonstrated significant antiproliferative activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study comparing various substituted pyrazoles, those containing a pyrazole scaffold exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Enzyme Inhibition

Moreover, this compound has been identified as a potent inhibitor of α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. This suggests its potential role in developing antidiabetic medications .

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. It has been investigated for its effectiveness as a pesticide and fungicide due to its ability to disrupt metabolic processes in pests and pathogens. The incorporation of furan and thiophene rings enhances its efficacy against various agricultural pests .

Material Science Applications

In material science, the unique properties of this compound make it suitable for developing advanced materials with specific electronic or optical properties. Research is ongoing into its use in organic electronics and photonic devices due to its favorable electronic characteristics derived from the heterocyclic structures .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated various dihydropyrazole derivatives for their anticancer properties. Among them, 2-Chloro-1-(5-furan-2-y3-thiophen-2-y4,5-dihydro-pyrazol-1-y)ethanone showed promising results against multiple cancer cell lines, indicating its potential as an effective therapeutic agent .

Case Study 2: α-Amylase Inhibition

Research highlighted in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited α-amylase activity in vitro. This suggests that it could be developed into a therapeutic agent for managing diabetes by regulating carbohydrate metabolism .

Mechanism of Action

The mechanism by which 2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-propanone: Similar structure with a propanone moiety instead of ethanone.

2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-butanone: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

The uniqueness of 2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone lies in its specific combination of furan, thiophene, and pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone is a synthetic organic compound characterized by its complex structure, which includes furan, thiophene, and pyrazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- IUPAC Name : 2-chloro-1-[3-(furan-2-yl)-5-thiophen-2-yl-4,5-dihydropyrazol-1-yl]ethanone

- CAS Number : 790725-77-8

- Molecular Formula : C₁₃H₁₁ClN₂O₂S

- Molecular Weight : 294.76 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Achieved by reacting a hydrazine derivative with a 1,3-diketone.

- Introduction of Furan and Thiophene Rings : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.

- Chlorination : Final step involving chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Bactericidal Activity : Exhibits bactericidal effects against various strains, including Klebsiella ozaenae and Salmonella enterica.

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacteriostatic | 5–10 μg/mL |

| Staphylococcus aureus | Bactericidal | 0.007–0.03 mg/mL |

| Candida tropicalis | Biofilm Reduction | Up to 90.41% reduction |

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism.

- Receptor Binding : Potential to modulate receptor activity through binding interactions.

- Cell Signaling Interference : Could interfere with cellular signaling pathways critical for microbial growth and biofilm formation .

Study on Antimicrobial Efficacy

In a recent study, derivatives of pyrazole compounds were evaluated for their antimicrobial properties. The results showed that compounds similar to 2-Chloro-1-(5-furan-2-yil... exhibited potent activity against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilm formation .

Research on Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of related compounds, indicating that they could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A validated method involves refluxing equimolar amounts of the ketone precursor (e.g., 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazole) with hydrazine hydrate in glacial acetic acid or ethanol for 4–6 hours, followed by recrystallization from ethanol to achieve >80% purity . Key optimizations include:

- Solvent choice : Ethanol minimizes side reactions compared to acetic acid, which may protonate sensitive thiophene/furan moieties.

- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) ensures complete consumption of the ketone precursor.

- Purification : Sequential washing with cold ethanol removes unreacted hydrazine .

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound using SHELX-based software?

Answer:

Discrepancies in SHELX refinement (e.g., high R-factors or unrealistic bond lengths) often arise from:

- Data resolution : Use high-resolution (<1.0 Å) datasets to resolve overlapping electron density in the thiophene/furan rings .

- Twinning : Test for twinning using the ROTAX algorithm in SHELXL, especially if the unit cell shows pseudo-symmetry .

- Hydrogen placement : For the 4,5-dihydro-pyrazole ring, employ HFIX commands to constrain H atoms to geometrically predicted positions .

Cross-validate with Mercury CSD 2.0’s packing similarity tools to compare intermolecular interactions against analogous structures .

Basic: What spectroscopic techniques are most effective for characterizing purity and structure?

Answer:

- 1H NMR : Key signals include the pyrazoline CH2 protons (δ 3.2–3.8 ppm, multiplet) and thiophene/furan aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1680–1700 cm⁻¹, while thiophene C-S vibrations occur at ~650–750 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 306.03 for C13H11ClN2O2S) .

Advanced: What strategies resolve non-bonded interaction ambiguities in the compound’s crystal packing?

Answer:

- Mercury CSD Materials Module : Analyze π-π stacking (thiophene-furan distances ~3.5–4.0 Å) and halogen bonding (Cl···O/N interactions ~3.2 Å) using customizable intermolecular search parameters .

- Void analysis : Identify solvent-accessible voids (>20 ų) that may indicate disordered solvent molecules, requiring PLATON SQUEEZE .

- Packing similarity : Compare with isostructural analogs (e.g., C20H13ClN2O2S, P21/c space group) to validate hydrogen-bonding motifs .

Basic: How do thiophene and furan substituents influence the compound’s electronic properties?

Answer:

- Conjugation effects : The thiophene’s electron-rich sulfur enhances π-delocalization in the pyrazoline ring, lowering the LUMO energy (~1.5 eV reduction vs. phenyl analogs) and increasing electrophilicity at the carbonyl carbon .

- Planarity : Furan’s oxygen induces slight non-planarity (dihedral angle ~15° with pyrazoline), reducing steric hindrance for nucleophilic attacks .

Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces, identifying the chloroacetyl group as the primary electrophilic site (ESP ~+25 kcal/mol) .

- Transition State Modeling : Simulate SN2 pathways for Cl⁻ displacement, revealing a 15–20 kcal/mol activation barrier in polar aprotic solvents (e.g., DMF) .

- MD Simulations : Assess solvation effects using AMBER force fields; water-mediated proton transfer lowers reactivity by stabilizing the leaving group .

Advanced: How can researchers validate bioactivity hypotheses while avoiding unreliable sources?

Answer:

- Targeted assays : Prioritize enzyme inhibition studies (e.g., COX-2 or kinases) using purified compounds (>95% HPLC purity) .

- Avoid non-peer-reviewed data : Cross-reference bioactivity claims with crystallographic databases (e.g., CCDC) to confirm structural integrity .

- SAR studies : Synthesize analogs (e.g., replacing thiophene with phenyl) and compare IC50 values to isolate substituent-specific effects .

Basic: What are common pitfalls in elemental analysis for this compound?

Answer:

- Chlorine quantification : Combustion analysis may underestimate Cl due to volatile byproducts; use Schöninger flask absorption for accurate results .

- Sulfur interference : High sulfur content (from thiophene) can skew microanalysis; validate with XPS or EDX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.